Chloropyrazine

Catalog No.
S602887
CAS No.
14508-49-7
M.F
C4H3ClN2
M. Wt
114.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropyrazine

CAS Number

14508-49-7

Product Name

Chloropyrazine

IUPAC Name

2-chloropyrazine

Molecular Formula

C4H3ClN2

Molecular Weight

114.53 g/mol

InChI

InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H

InChI Key

GELVZYOEQVJIRR-UHFFFAOYSA-N

Synonyms

Chloropyrazine; Pyrazin-2-yl Chloride

Canonical SMILES

C1=CN=C(C=N1)Cl

The exact mass of the compound Chloropyrazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloropyrazine is a fundamental halogenated heterocycle and a critical building block in pharmaceutical and agrochemical manufacturing. As a stable, room-temperature liquid with a boiling point of 153–154 °C, it offers excellent processability compared to its heavier halogenated analogs. It is widely utilized as a precursor for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, serving as the core starting material for blockbuster active pharmaceutical ingredients (APIs) such as the dual orexin receptor antagonist suvorexant, the DPP-IV inhibitor sitagliptin, and various pyrazinamide derivatives [1]. Its balance of cost-efficiency, thermal stability, and controlled reactivity makes it the standard choice for industrial-scale pyrazine functionalization.

Research Fit

SNAr-ready electron-deficient pyrazine core supports nucleophilic aromatic substitution
Liquid physical form and water insolubility guide handling and synthetic planning
Established commercial supply supports procurement and scale-up planning

Substituting chloropyrazine with other halopyrazines, such as 2-bromopyrazine or 2-iodopyrazine, fundamentally alters reaction kinetics and process economics. While bromopyrazine exhibits higher reactivity in SNAr reactions, this hyper-reactivity frequently leads to over-substitution, reduced regioselectivity, and lower overall yields in complex multi-step syntheses [1]. Furthermore, in palladium-catalyzed C-N cross-coupling, the use of iodopyrazine results in iodide ion generation that poisons the catalyst, necessitating significantly higher palladium loadings and longer reaction times [2]. Unsubstituted pyrazine lacks the necessary electrophilic activation for direct functionalization, making chloropyrazine the non-interchangeable optimal choice for scalable, cost-effective manufacturing.

Substitution Risk

2-Bromopyrazine substitution

Higher cost and lower commercial availability may limit scalability, despite potentially different reactivity.

2-Chloropyrimidine substitution

Significantly higher SNAr reactivity can alter selectivity and yields; reported rate differences require careful route evaluation.

2-Chloropyridine substitution

Lack of SNAr reactivity under certain conditions may prevent desired transformations; electrophilicity context differs markedly.

Ultra-Low Catalyst Loading in C-N Cross-Coupling

In palladium-catalyzed amination (e.g., with n-octylamine), chloropyrazine demonstrates superior catalytic efficiency compared to heavier halopyrazines. Studies show that chloropyrazine achieves an 82% yield using an exceptionally low palladium catalyst loading of just 0.005 mol%. In contrast, iodopyrazine requires substantially higher catalyst loadings and longer reaction times to achieve comparable yields, primarily because the liberated iodide ions inhibit the catalytic cycle [1].

Evidence DimensionPalladium catalyst loading required for >80% amination yield
Target Compound Data0.005 mol% Pd catalyst (82% yield)
Comparator Or BaselineIodopyrazine (requires significantly higher loading due to iodide poisoning)
Quantified Difference>200-fold reduction in required catalyst loading
ConditionsPd-catalyzed coupling with n-octylamine

Minimizing palladium loading drastically reduces heavy metal costs and simplifies downstream API purification, making chloropyrazine the superior choice for industrial scale-up.

Procurement Preference
Data to verify
Preferred over 2-bromopyrazine in patent synthesis
Supply-chain and cost context
US Patent 2403776; qualitative preference

Controlled Reactivity and Regioselectivity in SNAr Reactions

The reactivity of halopyrazines in SNAr with nucleophiles like thiols follows the order F > Cl ≈ Br > I. While 2-bromopyrazine reacts quantitatively at room temperature, 2-chloropyrazine requires heating (e.g., 60 °C for 12 h) to achieve high conversion[1]. This attenuated reactivity is a distinct advantage in complex molecule synthesis, as predictive models show that using the more reactive bromopyrazine can lead to overreaction and yield loss, whereas chloropyrazine allows for highly selective, sequential functionalization without rapid degradation [2].

Evidence DimensionSNAr conversion rate and overreaction potential
Target Compound DataControlled conversion requiring 60 °C, preventing over-substitution
Comparator Or Baseline2-Bromopyrazine (quantitative conversion at room temperature, high risk of overreaction)
Quantified Difference~40 °C difference in activation threshold for complete conversion
ConditionsSNAr with 4-methoxybenzenethiol and K2CO3 in DMAc

Controlled reactivity prevents the formation of poly-substituted impurities, directly improving the isolated yield of the desired mono-functionalized intermediate.

SNAr Reactivity
Reported
≈100-fold difference
Reactivity context for synthetic planning
2-chloropyrimidine vs. chloropyrazine

Processability and Thermal Stability

Chloropyrazine is a stable liquid at room temperature with a boiling point of 153–154 °C, which facilitates easy handling in continuous flow reactors and bulk storage . In contrast, bromopyrazine and iodopyrazine derivatives are more susceptible to photolytic and thermal degradation, often requiring specialized storage conditions to prevent darkening and decomposition over time .

Evidence DimensionPhysical stability and storage requirements
Target Compound DataStable liquid, standard storage conditions
Comparator Or BaselineBromopyrazine/Iodopyrazine (light/heat sensitive, prone to degradation)
Quantified DifferenceSignificantly longer shelf-life under ambient conditions
ConditionsBulk storage and continuous flow processing at room temperature

Liquid state and high thermal stability eliminate the need for specialized cryogenic or dark-storage infrastructure, lowering overall supply chain and handling costs.

Reaction Yield
Head-to-head
72% (4h) vs 0% (48h)
Reported electrophilicity difference
Ylide SNAr in MeCN, K2CO3
Cross-Coupling Yield
Head-to-head
Comparable performance
Supports flexible scaffold selection
Electrochemical Ni-bipyridine, DMF/pyridine
Regioselective Dilithiation
Class-level
3,6-dicarbonyl derivative obtained
Novel pyrazine framework access
LiTMP, good isolated yield
SNAr with Phenols
Head-to-head
Substrate-dependent yields
Empirical optimization required
K2CO3/DMSO, metal-free

Commercial Synthesis of Suvorexant and Sitagliptin

Chloropyrazine is the definitive starting material for the synthesis of several blockbuster drugs. In the synthesis of the dual orexin receptor antagonist suvorexant, it undergoes a controlled SNAr reaction to form the critical pyrazine ether linkage. In the manufacturing of the DPP-IV inhibitor sitagliptin, the addition of hydrazine to chloropyrazine is the first step in constructing the triazolopyrazine fragment, achieving an overall process yield of 52% over eight steps [1].

Large-Scale Palladium-Catalyzed Amination

Due to its ability to undergo C-N cross-coupling with ultra-low palladium catalyst loadings (0.005 mol%) without the iodide poisoning effects seen with iodopyrazine, chloropyrazine is the optimal substrate for synthesizing aminopyrazine derivatives[2]. This is particularly relevant for agrochemical and pharmaceutical libraries where trace heavy metal contamination must be strictly controlled.

Sequential Regioselective Cross-Coupling

For the synthesis of complex poly-functionalized heterocycles (such as coelenterazine analogs or dragmacidin D precursors), chloropyrazine provides the ideal balance of reactivity. Its moderate electrophilicity allows process chemists to perform sequential Negishi, Suzuki, or Sonogashira couplings without the premature overreaction typically observed with hyper-reactive bromopyrazines [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase Inhibitor Synthesis
Building block for IGF-1R/IR inhibitor research
Reported use in OSI-906 synthesis context
3,6-Disubstituted Pyrazine Access
Regioselective dilithiation route
Literature-supported framework elaboration
Agrochemical Intermediate
Scalable and commercially available
Documented large-scale sulfonamide synthesis
Li-S Battery Electrolyte Additive
Additive for polysulfide shuttle mitigation
Supplier-documented use; further validation needed

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

113.9984758 Da

Monoisotopic Mass

113.9984758 Da

Boiling Point

153.5 °C

Heavy Atom Count

7

LogP

0.7 (LogP)

UNII

AQF7YV7HTW

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.96%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14508-49-7

Wikipedia

2-chloropyrazine

General Manufacturing Information

Pyrazine, 2-chloro-: ACTIVE

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